4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid
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Overview
Description
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylpiperazine moiety attached to a benzoic acid structure, with an iodine atom at the 3-position of the benzene ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The ethylpiperazine moiety can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Introduction of the Iodine Atom: The iodination of the benzoic acid structure can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the ethylpiperazine moiety with the iodinated benzoic acid structure under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The piperazine moiety can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and related derivatives.
Scientific Research Applications
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-((4-Ethylpiperazin-1-yl)methyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
4-((4-Ethylpiperazin-1-yl)methyl)-3-iodobenzoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The ethylpiperazine moiety also contributes to its distinct pharmacological properties compared to other piperazine derivatives.
Properties
CAS No. |
1131614-98-6 |
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Molecular Formula |
C14H19IN2O2 |
Molecular Weight |
374.22 g/mol |
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-iodobenzoic acid |
InChI |
InChI=1S/C14H19IN2O2/c1-2-16-5-7-17(8-6-16)10-12-4-3-11(14(18)19)9-13(12)15/h3-4,9H,2,5-8,10H2,1H3,(H,18,19) |
InChI Key |
PWKDIXNXVGYHAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)I |
Origin of Product |
United States |
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